REACTION_CXSMILES
|
[Mg].CCOCC.BrBr.C([O:16][C:17]1[C:24]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[CH:23][CH:22]=[CH:21][C:18]=1[CH:19]=[O:20])C1C=CC=CC=1>C1C=CC=CC=1>[CH2:26]([O:25][C:24]1[C:17]([OH:16])=[C:18]([CH:21]=[CH:22][CH:23]=1)[CH:19]=[O:20])[C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=O)C=CC=C1OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
415 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated until the solution
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
STIRRING
|
Details
|
while stirring vigorously
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 36 hours
|
Duration
|
36 h
|
Type
|
FILTRATION
|
Details
|
a solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with benzene
|
Type
|
TEMPERATURE
|
Details
|
After cool down
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
A light tan solid was obtained
|
Type
|
CUSTOM
|
Details
|
after removal of the solvent (129, 12.5 g, 87%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=C(C=O)C=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |